molecular formula C2H5NO2 B1238440 Ethylnitronate ylide

Ethylnitronate ylide

Cat. No.: B1238440
M. Wt: 75.07 g/mol
InChI Key: CPZLOQHKKRZRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aci-nitroethane is an aci-nitro compound that is the predominant form of ethylnitronate at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate acid of an aci-nitroethane(1-). It is a tautomer of a nitroethane.

Scientific Research Applications

  • Catalyzed Carbonyl Ylide Formation and Reactions : Ethyl diazoacetate, which forms a carbonyl ylide as an intermediate, undergoes catalyzed reactions with aryl aldehydes. These reactions lead to the formation of 1,3-dioxolanes and dihydrofurans. The process shows catalyst-dependent diastereocontrol, indicating the potential of metal-stabilized ylides in product formation. This research highlights the importance of ylides in stereocontrol and molecular synthesis (Doyle et al., 1997).

  • Construction of Fused Heterocyclic Architectures : Sulfur ylides have been used to create functionalized cyclic compounds. The recent study involved using cyclic nitronate, a type of ylide, to react with electron-deficient components, leading to the formation of complex structures like oxazolidin-2-ones. This demonstrates ylides' role in constructing heterocyclic architectures (Liang‐Qiu Lu et al., 2009).

  • Synthesis of Stable Azomethine Ylides : Research has been conducted on the synthesis of stable azomethine ylides and their applications in creating new chemical structures. This involves rearrangement processes and is significant for developing new synthetic methodologies (Coşkun & Tuncman, 2006).

  • Catalytic Effectiveness in Ylide Generation : Ruthenium porphyrins have been found effective in generating ylides in reactions with ethyl diazoacetate. These reactions result in products of [2,3]-sigmatropic rearrangement of intermediate allylic ylides, underscoring the catalytic potential of ruthenium complexes in ylide chemistry (Simonneaux et al., 2001).

  • Ethylene Oligomerization/Polymerization Catalysts : Binuclear nickel-ylide complexes have been studied as catalysts in ethylene oligomerization and polymerization, showing higher activity compared to mononuclear catalysts. This research indicates the potential of ylides in polymer science (Tomov & Kurtev, 1995).

  • Mechanistic Insights in Cycloadditions : A study provided theoretical elucidation of the mechanism of cycloaddition between nitrone ylides and electron-deficient alkenes. This research is crucial for understanding the interactions and selectivity in chemical reactions involving ylides (Merino et al., 2014).

Properties

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

IUPAC Name

N-hydroxyethanimine oxide

InChI

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H,1H3,(H,4,5)

InChI Key

CPZLOQHKKRZRSD-UHFFFAOYSA-N

Isomeric SMILES

C/C=[N+](/O)\[O-]

Canonical SMILES

CC=[N+](O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylnitronate ylide

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